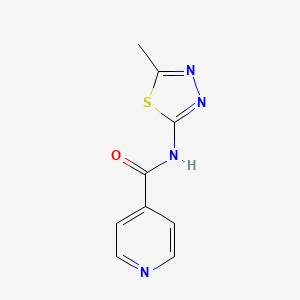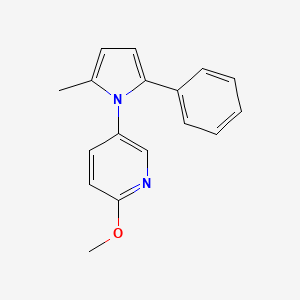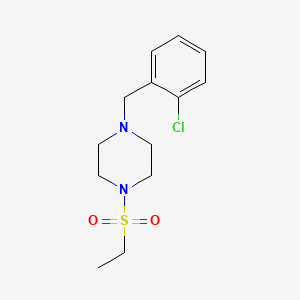![molecular formula C17H15FN2O3 B5668352 ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)
ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves multi-step reactions, including the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinolinecarboxylate ester, ethylation, and hydrolysis (Stefancich et al., 1985). Such processes are crucial for introducing functional groups and achieving the desired fluoroquinoline scaffold.
Molecular Structure Analysis
Studies on the molecular structure of quinoline derivatives reveal complex arrangements that significantly influence their chemical behavior and biological activities. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a related structure, showcases an orthorhombic space group in its crystallographic analysis, highlighting the importance of molecular geometry in understanding the properties of these compounds (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their biological efficacy. For instance, the introduction of fluorine atoms or other substituents into the quinoline ring can significantly alter the compound's chemical properties and biological activity (El-Abadelah et al., 2006). These modifications can lead to compounds with potent antibacterial properties, showcasing the versatility of quinoline derivatives in medicinal chemistry.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and application in pharmaceuticals. The detailed characterization, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and crystallography, provides insights into the stability and behavior of these compounds under various conditions (Sapnakumari et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-fluoro-4-(furan-2-ylmethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-2-22-17(21)14-10-19-15-6-5-11(18)8-13(15)16(14)20-9-12-4-3-7-23-12/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMIOZMIGZSJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)

![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)
![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)
![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)